molecular formula C11H16F2O B13465821 9,9-Difluorospiro[5.5]undecan-3-one

9,9-Difluorospiro[5.5]undecan-3-one

Cat. No.: B13465821
M. Wt: 202.24 g/mol
InChI Key: YQFZCRVUYAKHHE-UHFFFAOYSA-N
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Description

9,9-Difluorospiro[5.5]undecan-3-one is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound is notable for its fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluorospiro[5.5]undecan-3-one typically involves the introduction of fluorine atoms into the spiro[5.5]undecane skeleton. One common method is the fluorination of spiro[5.5]undecan-3-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluorospiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spiro compounds depending on the nucleophile used

Scientific Research Applications

9,9-Difluorospiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Difluorospiro[5.5]undecan-3-one exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The spiro structure provides rigidity, which can influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Difluorospiro[5.5]undecan-3-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16F2O

Molecular Weight

202.24 g/mol

IUPAC Name

3,3-difluorospiro[5.5]undecan-9-one

InChI

InChI=1S/C11H16F2O/c12-11(13)7-5-10(6-8-11)3-1-9(14)2-4-10/h1-8H2

InChI Key

YQFZCRVUYAKHHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CCC(CC2)(F)F

Origin of Product

United States

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